Home > Products > Screening Compounds P5090 > H-Tyr-NMe-D-Ala-Phe-Sar-NH2
H-Tyr-NMe-D-Ala-Phe-Sar-NH2 -

H-Tyr-NMe-D-Ala-Phe-Sar-NH2

Catalog Number: EVT-10981176
CAS Number:
Molecular Formula: C25H33N5O5
Molecular Weight: 483.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

H-Tyr-N-methyl-D-alanine-phenylalanine-sarcosine-amide, commonly referred to as H-Tyr-NMe-D-Ala-Phe-Sar-NH2, is a synthetic peptide that has garnered attention in the fields of biochemistry and pharmacology. This compound is classified as a peptidomimetic, which means it mimics the structure and function of natural peptides while exhibiting enhanced stability and bioactivity. The presence of N-methylated amino acids contributes to its resistance to enzymatic degradation, making it a valuable candidate for therapeutic applications.

Source and Classification

H-Tyr-NMe-D-Ala-Phe-Sar-NH2 is synthesized through solid-phase peptide synthesis methods, which allow for precise control over the sequence and composition of the peptide. The compound falls under the category of opioid receptor ligands, particularly targeting the mu-opioid receptor, which is crucial for pain modulation. Its classification as a peptidomimetic highlights its potential in drug design, particularly for developing analgesics that can bypass some of the limitations associated with traditional opioids.

Synthesis Analysis

Methods and Technical Details

The synthesis of H-Tyr-NMe-D-Ala-Phe-Sar-NH2 typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:

  1. Attachment of the First Amino Acid: The first amino acid, protected at its amino group, is attached to a solid resin.
  2. Deprotection: The protecting group on the amino group is removed to facilitate the next coupling.
  3. Coupling: The next protected amino acid is activated (using reagents such as carbodiimides) and coupled to the growing peptide chain.
  4. Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
  5. Cleavage from Resin: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid, followed by purification techniques such as high-performance liquid chromatography (HPLC) to yield the final product.
Molecular Structure Analysis

Structure and Data

The molecular formula for H-Tyr-NMe-D-Ala-Phe-Sar-NH2 is C25H33N5O5C_{25}H_{33}N_{5}O_{5}, with a molecular weight of approximately 483.6 g/mol. The structure includes:

  • Amino Acids: Tyrosine (Tyr), N-methyl-D-alanine (NMe-D-Ala), Phenylalanine (Phe), and Sarcosine (Sar).
  • Functional Groups: The presence of an amide bond contributes to its stability and bioactivity.

The structural representation can be analyzed using various computational chemistry tools that provide insights into its three-dimensional conformation and potential interactions with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

H-Tyr-NMe-D-Ala-Phe-Sar-NH2 can undergo various chemical reactions:

  • Oxidation: The tyrosine residue can be oxidized to form dopaquinone under specific conditions using oxidizing agents like hydrogen peroxide.
  • Reduction: If disulfide bonds are present, reducing agents such as dithiothreitol can cleave these bonds.
  • Substitution: Amino acid residues can be modified through substitution reactions using alkylating or acylating agents.

These reactions are crucial for modifying the peptide's properties to enhance its pharmacological profile.

Mechanism of Action

The mechanism of action for H-Tyr-NMe-D-Ala-Phe-Sar-NH2 primarily involves its interaction with opioid receptors, specifically the mu-opioid receptor. Upon binding, this peptide mimics endogenous peptides like endorphins, leading to modulation of pain perception and other physiological responses. The N-methylated alanine and sarcosine residues enhance the compound's stability and bioavailability, allowing for prolonged activity in biological systems .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.
  • Stability: Enhanced stability due to N-methylation; resistant to enzymatic degradation.

Relevant Data or Analyses

The compound exhibits significant binding affinity for opioid receptors, indicating its potential effectiveness as an analgesic agent. Its structural modifications contribute to improved pharmacokinetic properties compared to non-modified peptides .

Applications

Scientific Uses

H-Tyr-NMe-D-Ala-Phe-Sar-NH2 has several applications in scientific research:

  • Chemistry: Used as a model compound for studying peptide synthesis methodologies and modification techniques.
  • Biology: Investigated for its role in cellular signaling pathways related to pain modulation.
  • Medicine: Explored for its analgesic properties with potential applications in developing new pain-relief medications that target opioid receptors without the adverse effects associated with traditional opioids.
  • Industry: Utilized in the production of peptide-based therapeutics and diagnostic tools aimed at treating various conditions related to pain management .
Introduction to Opioid Peptidomimetics and Therapeutic Imperatives

Evolution of Opioid Peptides: From Endogenous Ligands to Synthetic Analogues

The structural evolution of opioid peptides reflects a continuous effort to balance bioactivity with drug-like properties. Endogenous peptides share a conserved N-terminal motif (Tyr-Gly-Gly-Phe), exemplified by enkephalins (e.g., Tyr-Gly-Gly-Phe-Leu), dynorphins, and β-endorphin. These "typical" opioids exhibit limited receptor selectivity and rapid inactivation by peptidases like aminopeptidase N and enkephalinase [1] [6]. The discovery of "atypical" peptides, such as endomorphins (Tyr-Pro-Trp-Phe-NH₂) and amphibian-derived dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂), revealed that deviations from canonical sequences could enhance receptor specificity (e.g., MOR selectivity) and stability [1] [6].

Synthetic advancements have systematically addressed inherent limitations:

  • D-Amino acid substitutions: Replacement of Gly² with D-Ala in enkephalins (e.g., [D-Ala²]-enkephalin) shields against aminopeptidase cleavage, prolonging half-life [1] [4].
  • C-terminal amidation: Neutralizes negative charge, improving membrane permeability (e.g., endomorphin-2: Tyr-Pro-Phe-Phe-NH₂) [1].
  • Cyclization: Constrains conformational flexibility, enhancing receptor affinity and metabolic stability. Examples include cyclic enkephalin analogs like DPDPE (Tyr-c[D-Pen-Gly-Phe-D-Pen]OH) [1] [4].
  • Non-natural amino acids: Incorporation of residues like 2,6-dimethyltyrosine (Dmt) or N-methylphenylalanine (NMePhe) augments receptor interaction and protease resistance [1] [6].

Table 1: Evolution of Key Opioid Peptide Analogues

Peptide ClassExample SequenceModification StrategyPharmacological Outcome
Endogenous (Typical)Tyr-Gly-Gly-Phe-Leu (Leu-enkephalin)NoneLow metabolic stability; moderate DOR/MOR affinity
AtypicalTyr-Pro-Phe-Phe-NH₂ (Endomorphin-2)C-terminal amidationEnhanced MOR selectivity; moderate stability
Synthetic Linear AnalogTyr-D-Ala-Gly-NMePhe-Gly-ol (DAMGO)D-amino acid; N-methylationHigh MOR affinity; improved enzymatic stability
Synthetic Cyclic AnalogTyr-c[D-Cys-Phe-D-Pen]OH (JOM-6)Disulfide cyclizationEnhanced DOR selectivity; prolonged analgesia

Rationale for Targeted Modification of Canonical Opioid Sequences

Targeted modifications aim to optimize three interrelated properties: receptor engagement, metabolic stability, and membrane permeability.

Receptor Engagement

The "message-address" concept governs opioid peptide-receptor interactions: the N-terminal "message" domain (e.g., Tyr¹) activates the receptor, while the C-terminal "address" domain confers subtype selectivity. Modifications here refine receptor specificity:

  • Tyr¹ modifications: 3-hydroxylation is essential for hydrogen bonding with MOR transmembrane residues. Derivatives like 2,6-dimethyltyrosine (Dmt) intensify this interaction via hydrophobic contacts [1] [6].
  • Phe³/Phe⁴ substitutions: Bulky aromatic residues (e.g., Trp or NMePhe) enhance MOR affinity by filling hydrophobic pockets. In endomorphins, Pro² facilitates a β-turn, optimally positioning Phe³/Phe⁴ for address-domain binding [1] [3].

Metabolic Stability

Peptide backbone cleavage sites are systematically fortified:

  • N-methylation: Shields adjacent amide bonds from proteases (e.g., NMePhe in DAMGO) [1] [4].
  • D-amino acids: Disrupt protease recognition (e.g., D-Ala² in dermorphin) [1] [6].
  • Steric hindrance: Cyclization or α,α-disubstituted glycines (e.g., Aib) limit backbone flexibility, reducing enzymatic access [1] [5].

Membrane Permeability

C-terminal charge neutralization (e.g., amidation) and N-terminal hydrophobicity increases (e.g., Dmt) improve BBB transit. Multivalent ligands with lipidic moieties show further permeability enhancements [1] [4].

Table 2: Strategic Modifications in Opioid Peptidomimetics

Modification TypeChemical ApproachRole in OptimizationExample Peptide
Amino Acid SubstitutionD-Ala at Position 2Reduces aminopeptidase degradation[D-Ala², D-Leu⁵]-Enkephalin (DADLE)
Backbone EngineeringN-methylation of amide bondBlocks endopeptidase cleavageTyr-D-Ala-Gly-NMePhe-Met(O)-ol (DAMGO)
Conformational ConstraintCyclization via disulfide/diselenideStabilizes bioactive conformationCys², Cys⁵]-Enkephalin (Biphalin)
Terminal AlterationC-terminal amidationEnhances membrane permeabilityTyr-Pro-Trp-Phe-NH₂ (Endomorphin-1)

H-Tyr-NMe-D-Ala-Phe-Sar-NH2: Position within Contemporary Peptidomimetic Design Paradigms

H-Tyr-NMe-D-Ala-Phe-Sar-NH₂ exemplifies a rational integration of advanced peptidomimetic strategies targeting MOR selectivity and metabolic resilience. Its structure incorporates four synergistic modifications:

  • Tyr¹: Preserves the critical pharmacophore for receptor activation.
  • NMe-D-Ala²: Combines D-configuration (protease resistance) with N-methylation (amide bond protection), addressing a dual vulnerability to aminopeptidases and endopeptidases.
  • Phe³: Maintains hydrophobic address-domain interactions essential for MOR affinity.
  • Sar⁴ (Sarcosine): Introduces a tertiary amine (N-methylglycine), which enhances conformational flexibility and reduces cationic charge, potentially improving BBB permeability compared to primary amines like Gly or Lys [1] [4] [6].

This compound epitomizes the "multivalent modification" paradigm, where overlapping structural alterations target multiple pharmacological limitations simultaneously. Sarcosine incorporation is particularly innovative—its balance of flexibility and compactness may stabilize bioactive conformations without the synthetic complexity of macrocyclization. Furthermore, the sequential N-methyl-D-Ala² and Sar⁴ motifs create consecutive N-methylated bonds, a design feature shown in compounds like morphiceptin analogs to confer exceptional plasma stability [1] [3]. Within modern peptidomimetic frameworks, this molecule represents a focused effort to harmonize receptor potency, proteolytic resistance, and CNS accessibility—a cornerstone objective in next-generation analgesic development [1] [4] [6].

Properties

Product Name

H-Tyr-NMe-D-Ala-Phe-Sar-NH2

IUPAC Name

(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[(2-amino-2-oxoethyl)-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)-N-methylpropanamide

Molecular Formula

C25H33N5O5

Molecular Weight

483.6 g/mol

InChI

InChI=1S/C25H33N5O5/c1-16(30(3)24(34)20(26)13-18-9-11-19(31)12-10-18)23(33)28-21(14-17-7-5-4-6-8-17)25(35)29(2)15-22(27)32/h4-12,16,20-21,31H,13-15,26H2,1-3H3,(H2,27,32)(H,28,33)/t16-,20+,21+/m1/s1

InChI Key

GRHNSLXBGRDMSP-CZAAIQMYSA-N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N(C)CC(=O)N)N(C)C(=O)C(CC2=CC=C(C=C2)O)N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(C)CC(=O)N)N(C)C(=O)[C@H](CC2=CC=C(C=C2)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.